Amodiaquine-d10 Amodiaquine-d10 Amodiaquine-d10 is intended for use as an internal standard for the quantification of amodiaquine by GC- or LC-MS. Amodiaquine is a prodrug form of the antimalarial compound N-desethyl amodiaquine. It is active against several strains of P. falciparum in vitro (EC50s = 0.23-0.52 nM) and exhibits a synergistic effect when used in combination with N-desethyl amodiaquine. Amodiaquine dose-dependently inhibits development of parasitemia in a mouse model of P. berghei infection.

Brand Name: Vulcanchem
CAS No.: 1189449-70-4
VCID: VC0021192
InChI: InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2
SMILES: CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Molecular Formula: C20H22ClN3O
Molecular Weight: 365.9 g/mol

Amodiaquine-d10

CAS No.: 1189449-70-4

Cat. No.: VC0021192

Molecular Formula: C20H22ClN3O

Molecular Weight: 365.9 g/mol

* For research use only. Not for human or veterinary use.

Amodiaquine-d10 - 1189449-70-4

Specification

Description Amodiaquine-d10 is intended for use as an internal standard for the quantification of amodiaquine by GC- or LC-MS. Amodiaquine is a prodrug form of the antimalarial compound N-desethyl amodiaquine. It is active against several strains of P. falciparum in vitro (EC50s = 0.23-0.52 nM) and exhibits a synergistic effect when used in combination with N-desethyl amodiaquine. Amodiaquine dose-dependently inhibits development of parasitemia in a mouse model of P. berghei infection.

CAS No. 1189449-70-4
Molecular Formula C20H22ClN3O
Molecular Weight 365.9 g/mol
IUPAC Name 2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol
Standard InChI InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2
Standard InChI Key OVCDSSHSILBFBN-MWUKXHIBSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H]
SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator